2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide
Description
Structure and Synthesis
This compound features a hybrid structure combining indole, benzothiazole, and oxoacetamide moieties. The indole scaffold (1H-indol-3-yl) is linked via a ketone group to an acetamide bridge, which is further substituted with a 4-(6-methylbenzo[d]thiazol-2-yl)phenyl group. The synthesis of analogous compounds involves multi-step reactions, often starting with indole-3-acetic acid derivatives or benzothiazole-containing amines. For example, chloroacetyl chloride is reacted with 4-(6-methylbenzothiazol-2-yl)benzyl amine in dry benzene to form intermediates like 2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide, which can then undergo substitution or condensation reactions .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-14-6-11-20-21(12-14)30-24(27-20)15-7-9-16(10-8-15)26-23(29)22(28)18-13-25-19-5-3-2-4-17(18)19/h2-13,25H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGALFPZAXIPJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzothiazole moiety, and finally the formation of the oxoacetamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted analogs with potentially unique properties.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Features
- Indole moiety: Known for its role in bioactive molecules, including kinase inhibitors and anticancer agents.
- Benzothiazole : Imparts rigidity and enhances binding to hydrophobic pockets in biological targets.
Structural Analogues and Their Properties
Key Findings from Comparative Studies
Bioactivity Trends :
- The benzothiazole-phenyl substitution in the target compound enhances selectivity for kinase domains compared to methoxyphenyl analogues (e.g., 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide), which show broader cytotoxicity .
- Triazole-containing derivatives (e.g., compounds in ) exhibit superior multitarget activity in neurodegenerative models due to increased conformational flexibility and π-π stacking interactions.
Synthetic Accessibility: The target compound requires harsh conditions (e.g., dry benzene, elevated temperatures) for benzothiazole coupling, whereas triazole analogues are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) under milder conditions .
Physicochemical Properties :
- LogP Values : The target compound has a higher logP (~3.8) than methoxyphenyl analogues (~2.5), indicating greater lipophilicity and membrane permeability .
- Solubility : Oxoacetamide derivatives generally exhibit better aqueous solubility than thioacetamides due to increased polarity .
Table: In Vitro Activity Comparison
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide is a synthetic organic molecule characterized by its unique structural features, including an indole moiety and a benzo[d]thiazole group. This combination suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Weight : 366.43 g/mol
- LogP : 6.3 (indicating high lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
These properties suggest that the compound may exhibit significant biological activity due to its ability to penetrate cellular membranes effectively.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Similar compounds have demonstrated effectiveness against various cancer cell lines. For example, studies have shown that certain indole derivatives possess significant cytotoxic effects on cancer cells . The unique combination of the indole and benzothiazole groups in this compound may enhance its binding affinity to cancer-related targets, potentially improving therapeutic outcomes compared to other similar compounds.
Mechanistic Insights
While specific mechanistic studies on this compound are scarce, related compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling . Understanding these mechanisms could provide insights into the biological activity of this compound.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be useful. The following table summarizes some notable compounds along with their reported biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(4-Chloro-pheny)-2-(1H-indol-3-y)-2-oxo-acetamide | Structure | Anticancer activity |
| 4-Amino-N-(4-nitrophenyl)benzamide | Structure | Antimicrobial properties |
| N-(4-Methylphenyl)-2-(1H-indol-3-y)-acetamide | Structure | Potential neuroprotective effects |
This table illustrates the diversity of biological activities associated with compounds sharing similar structural features to this compound.
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of related indole derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds were tested for their IC50 values against different cell lines, revealing promising results that warrant further exploration for potential therapeutic applications .
Case Study 2: Mechanistic Pathways
Another study focused on the mechanisms through which indole-based compounds exert their anticancer effects. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways and modulate key signaling pathways involved in cell survival . These insights could be pivotal for understanding how this compound may function at a cellular level.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound, and what reaction conditions are critical for success?
- The compound’s core structure involves indole and benzothiazole moieties. Key steps include:
- Condensation reactions : Coupling indole-3-glyoxyl derivatives with benzothiazole-containing amines under reflux conditions (e.g., acetic acid as a solvent at 100°C for 4–6 hours) .
- Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones .
- Purification : Recrystallization in methanol or ethanol to isolate pure crystals .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?
- 1H/13C NMR : Key signals include:
- Indole NH proton at δ 10.5–12.0 ppm .
- Benzothiazole aromatic protons at δ 7.2–8.5 ppm .
- Acetamide carbonyl at ~168–170 ppm in 13C NMR .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step syntheses, particularly for scaling reactions?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) improve efficiency in aryl-amide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while mixed solvents (e.g., ethanol/water) improve recrystallization yields (e.g., 80–91% yields reported in similar acetamide derivatives) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for steps like cyclization, minimizing decomposition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Dose-response profiling : Validate activity across multiple cell lines (e.g., IC50 values in HepG2 vs. MCF-7 cells) to identify cell-type specificity .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like COX-2 (anti-inflammatory) or Bcl-2 (anticancer). highlights docking poses with α-glucosidase, suggesting multitarget potential .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to divergent results .
Q. How do substituent modifications on the indole and benzothiazole rings alter physicochemical and pharmacological properties?
- Benzothiazole modifications :
- Electron-withdrawing groups (e.g., -Br, -NO2) enhance electrophilicity, improving DNA intercalation (anticancer activity) .
- Methyl groups (e.g., 6-methyl in benzothiazole) increase lipophilicity, enhancing blood-brain barrier penetration .
- Indole modifications :
- Substituents at the 3-position (e.g., oxoacetamide) improve hydrogen bonding with enzyme active sites .
- SAR tables :
| Substituent (Benzothiazole) | LogP | IC50 (μM) | Target |
|---|---|---|---|
| 6-Methyl | 3.2 | 12.4 | Bcl-2 |
| 4-Bromo | 3.8 | 8.9 | Topo I |
| 4-Methoxy | 2.9 | 18.7 | COX-2 |
Data derived from analogs in .
Q. What in silico methods predict bioavailability and toxicity risks for preclinical development?
- ADMET prediction : Tools like SwissADME or ProTox-II assess:
- Bioavailability : High GI absorption (LogP ~3.5) but potential P-glycoprotein efflux .
- Toxicity : Benzothiazoles may show hepatotoxicity; mitigate via structural hybridization with indole to reduce metabolic activation .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antioxidant activity to guide lead optimization .
Methodological Guidance for Data Interpretation
- Handling spectral contradictions : If NMR signals for acetamide protons overlap with aromatic signals, use DEPT-135 or 2D COSY to resolve .
- Reproducibility challenges : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability in yields .
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms absolute configuration and hydrogen-bonding networks critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
